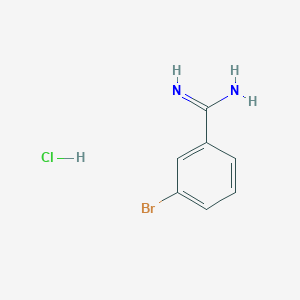

3-溴苯甲酰胺盐酸盐

概览

描述

Synthesis Analysis

The synthesis of brominated benzamide derivatives can be achieved through different methods. For instance, a two-step sequence involving cyclocondensation followed by oxidation is used to synthesize quinazolinones, which are structurally related to benzamides . Another method involves a one-pot two-step sequential reaction for the synthesis of 3-hydroxyisoindolin-1-one derivatives from 2-iodobenzamide derivatives . Additionally, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization is reported . These methods highlight the versatility in synthesizing brominated benzamide derivatives, which could be adapted for the synthesis of 3-Bromobenzamidine hydrochloride.

Molecular Structure Analysis

The molecular structure of brominated benzamide derivatives can be complex and is often determined using various spectroscopic techniques. For example, the structures of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides were determined by IR, 1H NMR, and HRMS . These techniques are crucial for confirming the identity and purity of the synthesized compounds, which is essential for further applications.

Chemical Reactions Analysis

Brominated benzamide derivatives can undergo various chemical reactions. For instance, they can be further elaborated via palladium-catalyzed cross-coupling reactions or converted to other heterocycles . The reactivity of these compounds is influenced by the presence of the bromo substituent, which can act as a good leaving group or participate in halogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamide derivatives are influenced by their molecular structure. For example, the lipophilicity and electronic properties of the substituents affect the inhibitory efficiency of these compounds on photosynthetic electron transport . Additionally, the presence of bromine atoms can enhance the density and polarizability of the molecules, which can affect their solubility and reactivity.

科研应用

研究生殖毒性:

- 化合物苯甲酮-3(BP-3)虽然在结构上不同,但与3-溴苯甲酰胺盐酸盐共享溴成分。已经研究了BP-3对人类和动物生殖的影响,显示出与人类的出生体重和妊娠年龄改变有潜在关联,以及对鱼类和大鼠的生殖影响(Ghazipura et al., 2017)。虽然这与3-溴苯甲酰胺盐酸盐没有直接关系,但类似的方法可能被应用于研究其生殖毒性。

药理性质评估:

- 盐酸哌替啶(PHC),一种临床上使用的化合物,已经被评估其药理性质,包括其对心脏、肺部、大脑、肾脏、肠道和肝脏等各种器官的保护作用(Wang, Gao, & Ma, 2018)。虽然在结构上与3-溴苯甲酰胺盐酸盐不同,但了解化合物的多效作用和药理性质的方法对于类似研究3-溴苯甲酰胺盐酸盐可能具有启发作用。

毒理学研究和代谢产物分析:

- 对另一种溴化合物3-溴苯蒽的研究涉及分析其代谢产物以及抗坏血酸如何影响豚鼠的尿液排泄(Singh et al., 2004)。虽然3-溴苯甲酰胺盐酸盐是一种不同的化合物,但了解其代谢产物以及如何修改或排除它们可能遵循类似的研究方法。

Safety And Hazards

3-Bromobenzamidine hydrochloride can be harmful if inhaled, or if it comes in contact with skin or is swallowed . In case of exposure, it’s recommended to move the victim to fresh air, wash off the chemical with plenty of water, and seek medical attention . It’s also advised to avoid dust formation and to use personal protective equipment when handling this compound .

未来方向

性质

IUPAC Name |

3-bromobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZFRYIWRFNILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480476 | |

| Record name | 3-Bromobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzamidine hydrochloride | |

CAS RN |

16796-52-4 | |

| Record name | 3-Bromobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

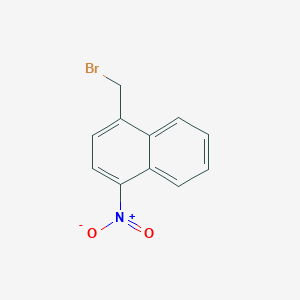

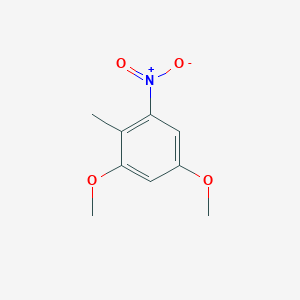

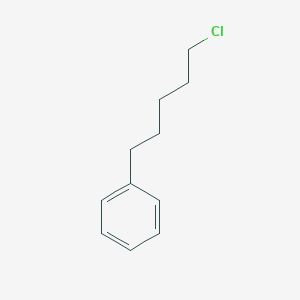

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)

![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)

![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)

![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)